(Z)-N'-Hydroxy-3,4-dimethylbenzene-1-carboximidamide
Overview
Description
(Z)-N’-Hydroxy-3,4-dimethylbenzene-1-carboximidamide is an organic compound characterized by the presence of a hydroxy group, a carboximidamide group, and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-Hydroxy-3,4-dimethylbenzene-1-carboximidamide typically involves the reaction of 3,4-dimethylbenzonitrile with hydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-Hydroxy-3,4-dimethylbenzene-1-carboximidamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-Hydroxy-3,4-dimethylbenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzaldehyde.
Reduction: Formation of 3,4-dimethylbenzylamine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
(Z)-N’-Hydroxy-3,4-dimethylbenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N’-Hydroxy-3,4-dimethylbenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carboximidamide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(Z)-N’-Hydroxy-3,4-dimethylbenzene-1-carboximidamide: shares structural similarities with other hydroxybenzene derivatives and carboximidamide compounds.
3,4-Dimethylbenzaldehyde: Similar in structure but lacks the hydroxy and carboximidamide groups.
3,4-Dimethylbenzylamine: Similar in structure but lacks the hydroxy and carboximidamide groups.
Uniqueness
The presence of both hydroxy and carboximidamide groups in (Z)-N’-Hydroxy-3,4-dimethylbenzene-1-carboximidamide makes it unique compared to other similar compounds. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-hydroxy-3,4-dimethylbenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-8(5-7(6)2)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLDELWKSXCINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NO)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N/O)/N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256641 | |
Record name | N-Hydroxy-3,4-dimethylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40312-15-0 | |
Record name | N-Hydroxy-3,4-dimethylbenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40312-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-3,4-dimethylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501256641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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